Adenosine triphosphopyridoxal
Overview
Description
Adenosine triphosphopyridoxal is a complex organic molecule that combines the properties of adenosine triphosphate and pyridoxal phosphate. This compound is of significant interest due to its potential applications in biochemical and medical research. This compound is known for its role in cellular energy transfer and enzymatic reactions, making it a crucial molecule in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of adenosine triphosphopyridoxal typically involves the phosphorylation of adenosine and pyridoxal. The process begins with the preparation of adenosine monophosphate, which is then phosphorylated to adenosine diphosphate and subsequently to adenosine triphosphate. Pyridoxal is then introduced to form the final compound. The reaction conditions often require the presence of specific enzymes and cofactors to facilitate the phosphorylation process .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions. The use of bioreactors and optimized reaction conditions ensures high yield and purity of the compound. The process is carefully monitored to maintain the stability of the compound and prevent degradation .
Chemical Reactions Analysis
Types of Reactions: Adenosine triphosphopyridoxal undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in cellular metabolism and enzymatic functions.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the compound .
Major Products Formed: The major products formed from the reactions of this compound include adenosine diphosphopyridoxal and adenosine monophosphopyridoxal. These products are crucial intermediates in various biochemical pathways .
Scientific Research Applications
Adenosine triphosphopyridoxal has numerous applications in scientific research. In chemistry, it is used as a model compound to study phosphorylation reactions and enzyme kinetics. In biology, it plays a vital role in understanding cellular energy transfer and metabolic processes. In medicine, this compound is investigated for its potential therapeutic applications, including its role in treating metabolic disorders and as a cofactor in enzymatic therapies .
Mechanism of Action
The mechanism of action of adenosine triphosphopyridoxal involves its role as a cofactor in enzymatic reactions. It participates in the transfer of phosphate groups, which is essential for energy transfer and metabolic processes. The molecular targets of this compound include various enzymes involved in phosphorylation and dephosphorylation reactions. The pathways involved are primarily related to cellular energy metabolism and signal transduction .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to adenosine triphosphopyridoxal include adenosine triphosphate, pyridoxal phosphate, and other phosphorylated nucleotides.
Uniqueness: What sets this compound apart is its combined properties of adenosine triphosphate and pyridoxal phosphate.
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N6O15P3/c1-8-13(26)10(3-25)9(2-20-8)4-35-40(29,30)38-42(33,34)39-41(31,32)36-5-11-14(27)15(28)18(37-11)24-7-23-12-16(19)21-6-22-17(12)24/h2-3,6-7,11,14-15,18,26-28H,4-5H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H2,19,21,22)/t11-,14-,15-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTZIRGKHKQBEL-XKLVTHTNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N6O15P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10906180 | |
Record name | 9-{5-O-[{[({[(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy](hydroxy)phosphoryl}oxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10906180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101418-63-7 | |
Record name | Adenosine triphosphopyridoxal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101418637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-{5-O-[{[({[(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy](hydroxy)phosphoryl}oxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10906180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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